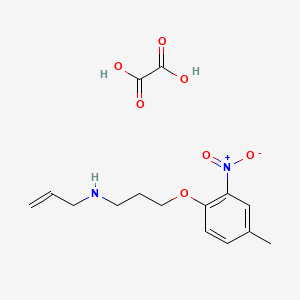![molecular formula C16H28N2O2 B4005089 N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine](/img/structure/B4005089.png)
N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Vue d'ensemble
Description
N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a phenoxy group, an ethoxy group, and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the phenoxy and ethoxy intermediates. The key steps include:
Preparation of 2-butan-2-ylphenol: This can be achieved through the alkylation of phenol with 2-butanone in the presence of an acid catalyst.
Formation of 2-(2-butan-2-ylphenoxy)ethanol: This involves the reaction of 2-butan-2-ylphenol with ethylene oxide under basic conditions.
Synthesis of N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine: The final step involves the reaction of 2-(2-butan-2-ylphenoxy)ethanol with ethylenediamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group would yield quinones, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It may serve as a probe for studying enzyme-substrate interactions.
Industry: It can be used in the production of polymers and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxy and ethoxy groups may facilitate binding to enzymes or receptors, while the ethane-1,2-diamine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[2-[2-(2-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
- N’-[2-[2-(2-propylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Uniqueness
N’-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to the presence of the butan-2-yl group, which can influence its steric and electronic properties. This can affect its binding affinity and specificity for molecular targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N'-[2-[2-(2-butan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-3-14(2)15-6-4-5-7-16(15)20-13-12-19-11-10-18-9-8-17/h4-7,14,18H,3,8-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHXKEXOPFGPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOCCNCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromo-3,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4005012.png)
![N-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1-butanamine oxalate](/img/structure/B4005027.png)

![N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005038.png)

![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B4005041.png)
![3-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005047.png)
![5-fluoro-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4005050.png)
![N-[2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005052.png)
![4-[2-(3-Methyl-5-propan-2-ylphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4005059.png)
![3-[bis(1H-indol-3-yl)methyl]-4-bromophenol](/img/structure/B4005078.png)
![7-[(2-CHLORO-6-FLUOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4005085.png)
![4-[4-(4-Methyl-2-prop-2-enylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4005093.png)
![1-[4-(2,4-Dimethylphenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4005102.png)
